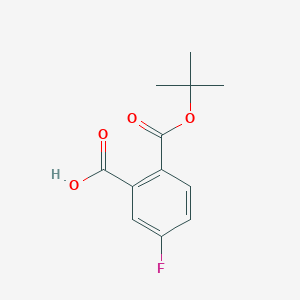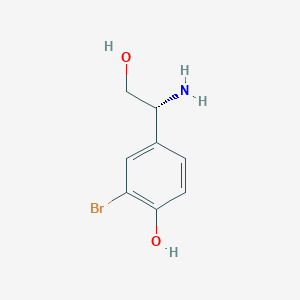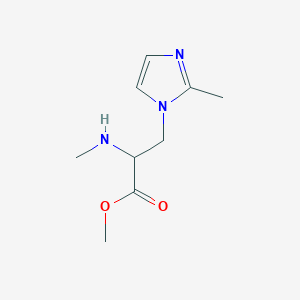![molecular formula C12H14N2O3 B13547686 N-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl]glycine](/img/structure/B13547686.png)
N-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an amino acid reacts with an aldehyde or ketone under acidic conditions.
Formylation: The resulting isoquinoline derivative is then subjected to formylation using formic acid or formic anhydride.
Amidation: The formylated product undergoes amidation with glycine or its derivatives to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with varied functional groups.
Applications De Recherche Scientifique
2-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the central nervous system, potentially modulating neurotransmitter release and uptake . This interaction can lead to various biological effects, including neuroprotection and antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Isoquinoline: The parent compound with a wide range of applications in medicinal chemistry.
N-Formylglycine: A related compound with similar functional groups.
Uniqueness
2-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the isoquinoline core with the formamido and acetic acid groups makes it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-[[(3S)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)7-14-12(17)10-5-8-3-1-2-4-9(8)6-13-10/h1-4,10,13H,5-7H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
Clé InChI |
NZWOEKJFEMNONQ-JTQLQIEISA-N |
SMILES isomérique |
C1[C@H](NCC2=CC=CC=C21)C(=O)NCC(=O)O |
SMILES canonique |
C1C(NCC2=CC=CC=C21)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


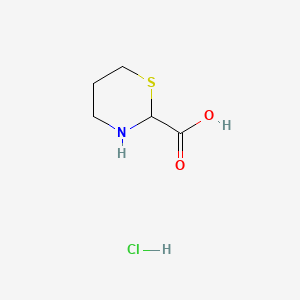
![12,13-Dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione](/img/structure/B13547615.png)
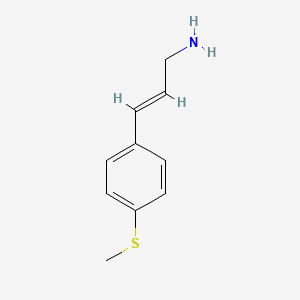
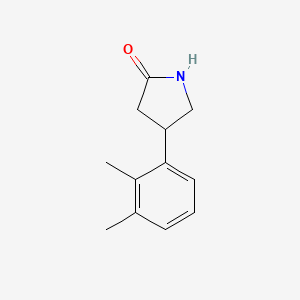
![2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid](/img/structure/B13547633.png)
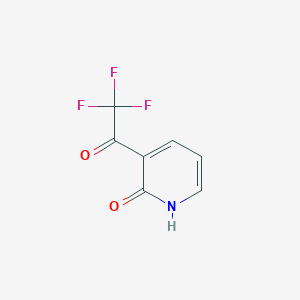
![2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13547655.png)

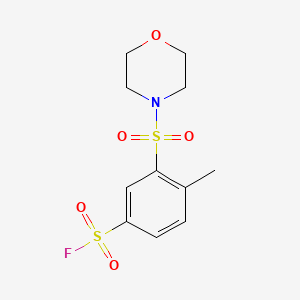
![1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)

